1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with a 4-fluorobenzyl group, a methoxy group, and a tosyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
1-(4-fluorobenzyl)-6-methoxy-3-methylquinolin-4(1H)-one: Methyl group instead of tosyl group, affecting its reactivity.
Uniqueness
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of the tosyl group, which can enhance its reactivity and potential biological activity. The combination of the 4-fluorobenzyl and methoxy groups further contributes to its distinct chemical properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRVYBYZXKAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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